molecular formula C8H7N3 B018307 4-(1H-pyrazol-4-yl)pyridine CAS No. 19959-71-8

4-(1H-pyrazol-4-yl)pyridine

Cat. No. B018307
CAS RN: 19959-71-8
M. Wt: 145.16 g/mol
InChI Key: TZDKFMFJVGNYLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including "4-(1H-pyrazol-4-yl)pyridine," involves various strategies. For example, a sustainable synthetic approach for (pyrazol-4-ylidene)pyridines employs metal catalyst-free aerobic C(sp2)–C(sp3) coupling reactions between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolone derivatives, utilizing O2 as the sole oxidant. This method highlights the efficiency, high atom economy, and broad substrate scope, in addition to the simplicity of reaction and product purification procedures (Ibrahim & Behbehani, 2019).

Molecular Structure Analysis

The molecular structure of "4-(1H-pyrazol-4-yl)pyridine" has been analyzed through various techniques, including X-ray crystallography. In one study, the pyridine and pyrazole rings of the title compound are approximately coplanar, indicating a significant structural feature of these molecules, which may contribute to their reactivity and interactions with other molecules (Tan et al., 2012).

Chemical Reactions and Properties

"4-(1H-pyrazol-4-yl)pyridine" undergoes various chemical reactions, forming complexes with metals and other molecules. For instance, new mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, displaying a range of coordination geometries and supramolecular interactions. These complexes exhibit photoluminescent properties, which are studied in methanol solution at room temperature (Zhu et al., 2014).

Scientific Research Applications

  • As an Extractant : It is used as a pyridine-based ligand to extract Ni(II) and copper(II), indicating its potential in metal recovery and environmental remediation processes (Pearce et al., 2019).

  • In Complex Formation : It acts as a back-to-back ligand with dipicolylamine, binding palladium or platinum centers in complexes with iron(II), hinting at its application in the synthesis of complex metal structures and potential catalytic systems (Tovee et al., 2010).

  • In Magnetic Materials : It forms a porous 3D network of trigonal pyramidal [Dy(III)(4)] carbonato-bridged complexes, which exhibit slow magnetization reversal, relevant in the field of magnetic storage and quantum computing (Gass et al., 2012).

  • In Organic Electronics : While specifically referring to a different derivative (3-(1H-pyrazol-1-yl)pyridine), this compound is used as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), which are crucial in developing more efficient and versatile displays and lighting systems (Li et al., 2016).

  • Biomedical Applications : Pyrazolo[3,4-b]pyridines, including derivatives of 4-(1H-pyrazol-4-yl)pyridine, have various biomedical applications, such as anti-inflammatory and anti-cancer properties, indicating their potential in therapeutic and pharmaceutical research (Donaire-Arias et al., 2022).

Safety And Hazards

The compound “4-(1H-pyrazol-4-yl)pyridine” has hazard statements H302-H315-H320-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The compound “4-(1H-pyrazol-4-yl)pyridine” can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Therefore, its future directions could be in the development of new drugs and in the field of organic synthesis.

properties

IUPAC Name

4-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKFMFJVGNYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362876
Record name 4-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-4-yl)pyridine

CAS RN

19959-71-8
Record name 4-(1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19959-71-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
F Li, RB Lin, YS Wei, PQ Liao, J Bai, W Xue… - Inorganic Chemistry …, 2014 - pubs.rsc.org
Reactions of [M(NH3)2]OH (M = Ag and Cu) and 4-(1H-pyrazol-4-yl)pyridine (Hpypz), using p-xylene (C8H10) as the template, gave isomorphous two-dimensional porous metal azolate …
Number of citations: 15 pubs.rsc.org
H Wu, JP Lian - Main Group Chemistry, 2020 - content.iospress.com
In continuation of our research interest in the construction of multifunctional metal organic frameworks (MOFs), we report here a novel porous Cu (II) MOF with the chemical formula of {[(…
Number of citations: 1 content.iospress.com
X Yang, HL Zhou, CT He, ZW Mo, JW Ye, XM Chen… - Research, 2019 - spj.science.org
Understanding, controlling, and utilizing the flexibility of adsorbents are of great importance and difficulty. Analogous with conventional solid materials, downsizing to the nanoscale is …
Number of citations: 41 spj.science.org
JM Lin, CT He, PQ Liao, DD Zhou, JP Zhang… - Science China …, 2016 - Springer
Solvothermal reaction of Zn(NO 3 ) 2 , 4-(1H-pyrazol-4-yl)pyridine (Hpypz) and 1,3,5-benzenetricarboxylic acid (H 3 btc) in N,N-dimethylacetamide (DMA) produced a new porous …
Number of citations: 14 link.springer.com
ZW Mo, HL Zhou, JW Ye, DD Zhou, PQ Liao… - Crystal Growth & …, 2018 - ACS Publications
Solvothermal reactions of Zn(II) salts and 4-(1H-pyrazol-4-yl)pyridine (Hpypz) in the presence of monocarboxylate or dicarboxylate ligands produced two porous coordination polymers, …
Number of citations: 16 pubs.acs.org
BB Touré, J Giraldes, T Smith… - Journal of medicinal …, 2016 - ACS Publications
MELK kinase has been implicated in playing an important role in tumorigenesis. Our previous studies suggested that MELK is involved in the regulation of cell cycle and its genetic …
Number of citations: 45 pubs.acs.org
X Lv, Y Tian, S Li, K Cheng, X Huang… - Current Medicinal …, 2020 - ingentaconnect.com
Cyclin-dependent Kinase 8 (CDK8), a member of the CDKs family, has been widely focused owing to investigations of its critical roles in transcription and oncogenesis in recent years. …
Number of citations: 5 www.ingentaconnect.com
ZM Ye, XF Zhang, DX Liu, YT Xu, C Wang… - Science China …, 2022 - Springer
Adsorptive separation of p-xylene (pX) from xylene isomers is a key process in chemical industry, but known adsorbents cannot simultaneously achieve high adsorption selectivity, …
Number of citations: 8 link.springer.com
JM Lin, CT He, Y Liu, PQ Liao, DD Zhou… - Angewandte …, 2016 - Wiley Online Library
Much effort has been devoted to develop new porous structures for methane storage. We report a new porous coordination framework showing exceptional methane uptakes (eg 263 v/…
Number of citations: 141 onlinelibrary.wiley.com
EP Hurley - 2013 - krex.k-state.edu
The work presented in this thesis has demonstrated that supramolecular synthons can be used to make multicomponent crystals, and various synthons can be combined to make …
Number of citations: 3 krex.k-state.edu

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